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Compound of Interest

Compound Name: 2,3-Dinitrotoluene

Cat. No.: B1218952

Spectroscopic Profile of 2,3-Dinitrotoluene: A
Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
dinitrotoluene (2,3-DNT), a significant nitroaromatic compound. This document is intended to
serve as a core resource for researchers, scientists, and drug development professionals
involved in the identification, characterization, and analysis of this molecule. The guide
presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, detailed experimental protocols, and visualizations to aid in
understanding the molecular structure and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2,3-dinitrotoluene.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

1H NMR (Proton NMR) Data[1][2][3]
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Chemical Shift (8) ppm Multiplicity Assighment
~8.02 d Aromatic H
~7.67 t Aromatic H
~7.58 d Aromatic H
~2.43 S -CHs

Solvent: CDCIs, Frequency: 90
MHz[1][2]

13C NMR (Carbon-13) NMR Data

Experimental 13C NMR data for 2,3-dinitrotoluene is not readily available in publicly accessible
databases.[2] However, based on established chemical shift ranges for similar nitroaromatic
compounds, the following are expected approximate chemical shifts.

Chemical Shift (8) ppm Assighment
~150 - 145 C-NO2

~140 - 130 C-CHs

~135- 120 Aromatic C-H
~20-15 -CHs

Table 2: Infrared (IR) Spectroscopy Data

The infrared spectrum of 2,3-dinitrotoluene exhibits characteristic absorption bands
corresponding to its functional groups.[1][2][4]
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Wavenumber (cm~?)

Assignment

~3100 - 3000 Aromatic C-H Stretch
~1530 Asymmetric -NO2 Stretch
~1350 Symmetric -NO:z Stretch
~1600, ~1475 Aromatic C=C Bending
~850 - 750 C-H Out-of-plane Bending

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of 2,3-dinitrotoluene provides information about its molecular weight and

fragmentation pattern.[1][2][5]

m/z Value Assignment

182 Molecular lon [M]*
165 [M-OH]* or [M-NH]*
135 [M-NO2-H]*

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

o Objective: To determine the carbon-hydrogen framework of 2,3-dinitrotoluene.

o Materials:

o 2,3-Dinitrotoluene sample

o Deuterated solvent (e.g., Chloroform-d, CDCI3)

o 5 mm NMR tubes
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o NMR Spectrometer (e.g., 400 MHz)

e Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 2,3-dinitrotoluene in 0.6-0.7 mL
of deuterated chloroform (CDCIs) in a clean, dry NMR tube. Ensure the sample is fully
dissolved.

o Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the
spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve
homogeneity. Set the appropriate acquisition parameters (e.g., pulse angle, acquisition
time, relaxation delay) for both *H and *3C experiments. For 3C NMR, a larger number of
scans is typically required to achieve a good signal-to-noise ratio.

o Spectrum Acquisition: Acquire the *H and 3C NMR spectra.

o Data Processing: Process the raw data by applying Fourier transformation, phase
correction, and baseline correction.

o Data Analysis: Calibrate the chemical shift scale using the residual solvent peak as a
reference. Integrate the peaks in the *H spectrum and identify the chemical shifts and
multiplicities of the signals in both spectra to assign them to the respective protons and
carbons in the molecule.

2.2 Infrared (IR) Spectroscopy (KBr Pellet Method)[2]

o Objective: To identify the functional groups present in 2,3-dinitrotoluene by obtaining its
infrared absorption spectrum.

e Materials:

o 2,3-Dinitrotoluene sample

o Potassium bromide (KBr), IR-grade, dried

o Agate mortar and pestle

o Pellet press

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1218952?utm_src=pdf-body
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_2_3_Dinitrotoluene_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1218952?utm_src=pdf-body
https://www.benchchem.com/product/b1218952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o FTIR spectrometer

e Procedure:

o Sample Preparation: In an agate mortar, thoroughly grind 1-2 mg of the 2,3-
dinitrotoluene sample with approximately 100-200 mg of dry KBr powder until a fine,
homogeneous powder is obtained.

o Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press
and apply pressure (typically 8-10 tons) for several minutes to form a transparent or
translucent pellet.

o Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample compartment. Acquire the sample
spectrum over the range of 4000-400 cm™1,

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups (e.g., -NOz, aromatic C-H, C=C).

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)[2]

o Objective: To determine the molecular weight and fragmentation pattern of 2,3-
dinitrotoluene.

e Materials:

o 2,3-Dinitrotoluene sample

o Volatile organic solvent (e.g., dichloromethane, acetone)

o GC-MS instrument equipped with a suitable capillary column (e.g., non-polar)
e Procedure:

o Sample Preparation: Prepare a dilute solution of the 2,3-dinitrotoluene sample
(approximately 10-100 pug/mL) in a suitable volatile solvent.
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o Instrument Setup: Set the GC oven temperature program, injector temperature, and carrier
gas flow rate. A typical program might start at a lower temperature and ramp up to a higher
temperature to ensure good separation. Set the mass spectrometer parameters, including
the ionization mode (typically Electron lonization at 70 eV) and the mass scan range.

o Injection and Analysis: Inject a small volume (e.g., 1 pL) of the sample solution into the
GC. The compound will be vaporized, separated on the column, and then introduced into
the mass spectrometer for ionization and detection.

o Data Analysis: Identify the peak corresponding to 2,3-dinitrotoluene in the total ion
chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion
and the major fragment ions.

Visualized Workflow

The following diagrams illustrate the chemical structure of 2,3-dinitrotoluene and a general
workflow for its spectroscopic analysis.

Caption: Molecular structure of 2,3-Dinitrotoluene.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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